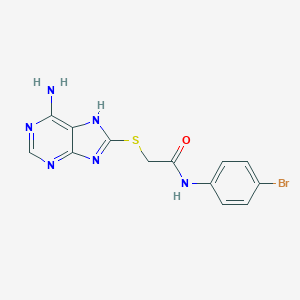
2-(6-Amino-7H-purine-8-ylthio)-N-(4-bromophenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Amino-7H-purine-8-ylthio)-N-(4-bromophenyl)acetamide, also known as BPTES, is a small molecule inhibitor that has gained attention in the scientific community due to its potential use in cancer treatment. BPTES selectively targets glutaminase, an enzyme involved in the metabolism of glutamine, which is essential for cancer cell growth and survival.
Mechanism of Action
2-(6-Amino-7H-purine-8-ylthio)-N-(4-bromophenyl)acetamide binds to the active site of glutaminase, inhibiting its activity and blocking the metabolism of glutamine. This leads to a decrease in the production of ATP and other essential metabolites, ultimately leading to cancer cell death.
Biochemical and Physiological Effects:
2-(6-Amino-7H-purine-8-ylthio)-N-(4-bromophenyl)acetamide has been shown to have a selective effect on cancer cells, sparing normal cells from its cytotoxic effects. Additionally, 2-(6-Amino-7H-purine-8-ylthio)-N-(4-bromophenyl)acetamide has been shown to sensitize cancer cells to other chemotherapeutic agents, making it a potential candidate for combination therapy.
Advantages and Limitations for Lab Experiments
One advantage of 2-(6-Amino-7H-purine-8-ylthio)-N-(4-bromophenyl)acetamide is its specificity for glutaminase, making it a valuable tool for studying the role of glutamine metabolism in cancer cells. However, 2-(6-Amino-7H-purine-8-ylthio)-N-(4-bromophenyl)acetamide can be difficult to work with due to its low solubility in water and other common solvents.
Future Directions
Future research on 2-(6-Amino-7H-purine-8-ylthio)-N-(4-bromophenyl)acetamide could focus on developing more potent and soluble analogs, as well as investigating its potential use in combination with other chemotherapeutic agents. Additionally, further studies could explore the role of glutamine metabolism in other diseases beyond cancer, such as neurodegenerative disorders.
Synthesis Methods
2-(6-Amino-7H-purine-8-ylthio)-N-(4-bromophenyl)acetamide is synthesized through a multistep process that involves the reaction of 6-amino-7H-purine-8-thiol with 4-bromoacetophenone in the presence of a base. The resulting product is then treated with acetic anhydride to form the final compound, 2-(6-Amino-7H-purine-8-ylthio)-N-(4-bromophenyl)acetamide.
Scientific Research Applications
2-(6-Amino-7H-purine-8-ylthio)-N-(4-bromophenyl)acetamide has been extensively studied for its potential use in cancer treatment. Glutamine metabolism is a key process in cancer cells, and targeting glutaminase with 2-(6-Amino-7H-purine-8-ylthio)-N-(4-bromophenyl)acetamide has been shown to inhibit cancer cell growth and induce cell death in a variety of cancer types, including breast, lung, and prostate cancer.
properties
Molecular Formula |
C13H11BrN6OS |
|---|---|
Molecular Weight |
379.24 g/mol |
IUPAC Name |
2-[(6-amino-7H-purin-8-yl)sulfanyl]-N-(4-bromophenyl)acetamide |
InChI |
InChI=1S/C13H11BrN6OS/c14-7-1-3-8(4-2-7)18-9(21)5-22-13-19-10-11(15)16-6-17-12(10)20-13/h1-4,6H,5H2,(H,18,21)(H3,15,16,17,19,20) |
InChI Key |
TVZVXLNLKOLYJY-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NC3=C(N2)C(=NC=N3)N)Br |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=NC3=NC=NC(=C3N2)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[4-(2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)phenyl]morpholine](/img/structure/B297147.png)
![2,7-dimethyl-5-[2-(trifluoromethyl)phenyl]-3,5-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B297148.png)
![5-(2-fluorophenyl)-2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazoline](/img/structure/B297151.png)
![2-[benzyl(methylsulfonyl)amino]-N-(2-chlorobenzyl)acetamide](/img/structure/B297152.png)
![2-[benzyl(methylsulfonyl)amino]-N-(4-methylbenzyl)acetamide](/img/structure/B297153.png)
![4-tert-butyl-6-(2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)benzene-1,3-diol](/img/structure/B297154.png)
![3-(2,7-dimethyl-3,5-dihydropyrazolo[1,5-c]quinazolin-5-yl)benzene-1,2-diol](/img/structure/B297156.png)
![ethyl 4-[N-benzyl-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B297157.png)
![N-benzyl-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide](/img/structure/B297160.png)

![N-benzyl-2-[benzyl(methylsulfonyl)amino]-N-methylacetamide](/img/structure/B297165.png)
![N-(3-acetylphenyl)-2-[benzyl(methylsulfonyl)amino]acetamide](/img/structure/B297166.png)
![methyl 4-{[N-benzyl-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B297167.png)
![2-[benzyl(methylsulfonyl)amino]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B297168.png)